molecular formula C22H20F3NO B1521804 {[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine CAS No. 1186195-40-3

{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B1521804
CAS No.: 1186195-40-3
M. Wt: 371.4 g/mol
InChI Key: GFVLDEOONDCYSC-UHFFFAOYSA-N
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Description

Chemical Structure:
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine is a secondary amine featuring two distinct aromatic substituents:

  • A 4-(benzyloxy)benzyl group (providing electron-donating and bulky characteristics).
  • A 4-(trifluoromethyl)benzyl group (introducing strong electron-withdrawing effects via the -CF₃ group).

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO/c23-22(24,25)20-10-6-17(7-11-20)14-26-15-18-8-12-21(13-9-18)27-16-19-4-2-1-3-5-19/h1-13,26H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVLDEOONDCYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced to the phenyl ring through a nucleophilic substitution reaction. This can be achieved by reacting 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the phenyl ring via a Friedel-Crafts alkylation reaction. This involves reacting 4-trifluoromethylbenzyl chloride with an appropriate catalyst such as aluminum chloride.

    Coupling of the Intermediates: The final step involves coupling the benzyloxy and trifluoromethyl intermediates using a suitable amine, such as methylamine, under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. This compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₉H₁₈F₃N₃O .
  • Molecular Weight : 361.37 g/mol .
  • CAS Registry Number : 1186194-71-7 .
  • Synthesis : Likely synthesized via reductive amination between 4-(benzyloxy)benzaldehyde and 4-(trifluoromethyl)benzylamine or via nucleophilic substitution of benzyl halides .
Structural and Functional Analogues

The following compounds share structural motifs (benzyloxy, trifluoromethyl, or fluorophenyl groups) and are compared for substituent effects:

Compound Name Key Substituents Molecular Weight pKa (Predicted) Key Properties/Applications Reference
{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine -CF₃, -OCH₂C₆H₅ 361.37 N/A High lipophilicity; potential drug intermediate
{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine -F, -OCH₂C₆H₅ 321.39 8.46 Lower electron withdrawal than -CF₃; moderate solubility
{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine -CH₂CH₃, -OCH₂C₆H₅ 255.34 N/A Simpler structure; reduced steric hindrance
(4-Fluoro-3-trifluoromethyl-phenyl)-{...}-amine (Example 10) -CF₃, -F 537.4 (M+H⁺) N/A Antiproliferative activity; used in kinase inhibitors
1-(4-(Benzyloxy)benzyl)-3-(4-trifluoromethylphenyl)urea (Hypothetical) -CF₃, urea backbone ~400 (estimated) N/A Enhanced hydrogen bonding; potential enzyme inhibitor
Key Findings from Comparative Analysis

Electron-Withdrawing Effects :

  • The -CF₃ group in the target compound significantly increases lipophilicity (logP) compared to analogues with -F or -OCH₃ . This enhances membrane permeability but may reduce aqueous solubility.
  • Biological Activity : Trifluoromethyl groups are linked to improved metabolic stability and target binding in pharmaceuticals (e.g., Ceapin-A8 in ) .

Steric and Synthetic Considerations :

  • Bulky substituents (e.g., benzyloxy) may hinder synthetic accessibility. For example, the target compound is listed as discontinued in commercial catalogs, possibly due to challenging synthesis .
  • Simpler analogues (e.g., ethyl-substituted amine) exhibit higher yields (e.g., 78.4% for compound 1g in ) .

Thermal and Chemical Stability :

  • The -CF₃ group enhances thermal stability, as seen in liquid crystal derivatives () .
  • Urea derivatives () show higher melting points (~190–207°C) due to hydrogen bonding, whereas the target amine likely has a lower melting point .

Spectroscopic Differences :

  • ¹H-NMR : The target compound’s benzyloxy group would show characteristic aromatic protons at δ 6.8–7.4 ppm, while -CF₃ causes deshielding in adjacent protons .
  • ESI-MS : The molecular ion [M+H⁺] at m/z 361.37 distinguishes it from analogues like compound 1g (m/z 638.1) .

Biological Activity

The compound {[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine , also known by its CAS number 1186195-40-3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its interactions with various biological targets, including enzymes and receptors, as well as its therapeutic implications.

  • Molecular Formula : C21H18F3N
  • Molecular Weight : 393.36 g/mol
  • Physical State : Solid
  • Purity : >98% (GC)

1. Inhibition of Human Monoamine Oxidases (hMAOs)

Recent studies have highlighted the inhibitory effects of benzyloxy-substituted compounds on human monoamine oxidase enzymes, particularly hMAO-B. The benzyloxy pharmacophore enhances the potency of these compounds against hMAO-B, with some derivatives exhibiting IC50 values as low as 0.067 μM, indicating strong inhibition .

CompoundIC50 (μM)Selectivity Index
B100.067504.791
B150.12287.600

These compounds demonstrated reversible inhibition and significant permeability across the blood-brain barrier (BBB), making them potential candidates for neurological disorders .

2. Anticancer Activity

The compound's structural analogs have shown promise in anticancer applications. For instance, derivatives with similar benzyloxy groups have been demonstrated to inhibit cancer cell proliferation significantly. In vitro studies indicated that certain chalcone derivatives led to a decrease in cell viability in breast cancer cell lines (MCF-7) at concentrations around 225 µM .

3. Anti-inflammatory Properties

Compounds related to This compound have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives showed up to 89% inhibition of IL-6 at a concentration of 10 µg/mL, outperforming conventional anti-inflammatory drugs like dexamethasone .

Case Study 1: hMAO Inhibition

In a comparative study involving various benzyloxy chalcones, compound B10 was identified as the most potent hMAO-B inhibitor. The study utilized recombinant hMAO enzymes and measured the kinetic parameters to establish the binding affinity and inhibition kinetics. The findings revealed that B10's binding energy was -74.57 kcal/mol, indicating a strong interaction with the enzyme's active site.

Case Study 2: Anticancer Efficacy in MCF-7 Cells

A series of experiments were conducted to evaluate the cytotoxic effects of benzyloxy-substituted compounds on MCF-7 cells. The results showed that increasing concentrations of these compounds resulted in significant reductions in cell viability and alterations in cell cycle progression, suggesting an induction of apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine
Reactant of Route 2
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{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.